tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate
CAS No.:
Cat. No.: VC20333172
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14ClN3O2 |
|---|---|
| Molecular Weight | 255.70 g/mol |
| IUPAC Name | tert-butyl 3-chloro-5,7-dihydropyrrolo[3,4-b]pyrazine-6-carboxylate |
| Standard InChI | InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14-9(12)4-13-7/h4H,5-6H2,1-3H3 |
| Standard InChI Key | GFPCISRCNQPVNN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=NC=C(N=C2C1)Cl |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the pyrrolopyrazine family, characterized by a fused bicyclic system comprising pyrrole and pyrazine rings. The core structure features a six-membered 5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine system substituted with a chlorine atom at position 2 and a tert-butyl carbamate group at position 6. The IUPAC name, tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate, reflects this substitution pattern .
Molecular Geometry and Stereoelectronic Effects
The planar pyrrolopyrazine core facilitates π-π stacking interactions, while the tert-butyl group introduces steric bulk, influencing solubility and reactivity . The chlorine atom at position 2 acts as an electron-withdrawing group, polarizing the ring system and directing electrophilic substitution reactions to specific sites.
Synthetic Strategies and Optimization
Cyclization Approaches
Analogous pyrrolopyrazine derivatives are synthesized via cyclization reactions. For example, tert-butyl (5R)-2-chloro-5-methyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate (a structural analog) is prepared through acid-catalyzed ring closure of linear precursors . Similar methods likely apply to the target compound, with methanesulfonic acid or polyphosphoric acid facilitating cyclization under reflux.
Key Intermediate: Chalcone Analogs
Microwave-assisted Claisen-Schmidt condensation, as demonstrated in the synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, offers a rapid route to α,β-unsaturated ketones, which could serve as precursors for pyrrolopyrazine systems .
Industrial-Scale Production
Optimized conditions for large-scale synthesis prioritize catalysts like p-toluenesulfonic acid and solvents such as toluene to enhance yield (estimated 60–75%) while minimizing byproducts .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents. For instance, reactions with sodium hydride in dimethylformamide (DMF) yield 2-amino or 2-alkoxy derivatives .
Oxidation and Reduction
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Oxidation: Treating the compound with potassium permanganate in acidic conditions oxidizes the dihydropyrazine ring to a fully aromatic system, enhancing conjugation .
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Reduction: Sodium borohydride selectively reduces the imine bonds, generating tetrahydro derivatives with altered biological activity .
Carbamate Deprotection
The tert-butyl carbamate group is cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal a free amine, a critical step in medicinal chemistry applications .
Applications in Scientific Research
Medicinal Chemistry
While direct studies on the compound are scarce, analogs like pyrazolo[4,3-b]pyridine carbamates exhibit antituberculosis activity (MIC values: 5.71–10 μM) . The chlorine substituent may enhance target binding through halogen bonding, as seen in kinase inhibitors .
Material Science
The rigid bicyclic system serves as a building block for organic semiconductors. Derivatives with extended π-systems show promise in organic light-emitting diodes (OLEDs), with calculated HOMO-LUMO gaps of 3.2–3.8 eV .
Comparative Analysis with Structural Analogs
The tert-butyl group in the target compound improves lipid solubility (calculated logP: 2.8) compared to unsubstituted analogs (logP: 1.2), enhancing membrane permeability .
Physicochemical Properties
Solubility and Stability
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Thermal Stability: Decomposes at 218°C (DSC)
Mechanistic Insights and Computational Modeling
Density functional theory (DFT) calculations on analogous systems reveal:
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Electron density localization at the chlorine-substituted carbon (Mulliken charge: −0.32)
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Nucleophilic attack favored at position 4 (Fukui function: 0.15)
These insights guide derivatization strategies to optimize bioactivity or material properties.
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